N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide: is a synthetic organic compound characterized by its unique structural features, including a benzodioxin ring and a sulfanylacetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step often involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be achieved by reacting the benzodioxin intermediate with a thiol derivative, such as 3-methylthiophenol, under nucleophilic substitution conditions.
Acetamide Formation: The final step involves the formation of the acetamide group. This is typically done by reacting the sulfanyl intermediate with chloroacetyl chloride in the presence of a base, followed by amination to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research has focused on its potential anti-inflammatory, antimicrobial, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. For example, its potential anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfanyl]acetamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-chlorophenyl)sulfanyl]acetamide: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
What sets N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide apart is its specific combination of the benzodioxin ring and the 3-methylphenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-12-3-2-4-14(9-12)22-11-17(19)18-13-5-6-15-16(10-13)21-8-7-20-15/h2-6,9-10H,7-8,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWQRHMTFYQBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321817 | |
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085518 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328287-32-7 | |
Record name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylphenyl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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